4,4-Difluoro-1-(furan-2-yl)butane-1,3-dione
Overview
Description
Mechanism of Action
Mode of Action
It has been reported that similar compounds, such as 4,4,4-trifluoro-1-(2-furyl)-1,3-butanedione, partially inhibit the oxidation of ferrocyanide in electron transport particles isolated from beef heart mitochondria . This suggests that 4,4-Difluoro-1-(furan-2-yl)butane-1,3-dione might interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
The inhibition of ferrocyanide oxidation suggests that it may impact electron transport chain processes .
Result of Action
Similar compounds have shown cytotoxic activity against human cultured tumor and normal cells , suggesting that this compound might have similar effects.
Biochemical Analysis
Biochemical Properties
4,4-Difluoro-1-(furan-2-yl)butane-1,3-dione plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported to partially inhibit the oxidation of ferrocyanide in electron transport particles isolated from beef heart mitochondria . This interaction suggests that this compound may influence mitochondrial function and energy production.
Cellular Effects
The effects of this compound on various types of cells and cellular processes have been studied. It has shown cytotoxic activity against human cultured tumor and normal cells . This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with electron transport particles can impact cellular respiration and energy metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. The compound’s ability to partially inhibit the oxidation of ferrocyanide in electron transport particles indicates its role in modulating mitochondrial activity. Additionally, its interaction with N,N,N’,N’-tetramethylalkyl diamines to form ionic adducts has been investigated .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in inhibiting the oxidation of ferrocyanide in electron transport particles highlights its impact on mitochondrial metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluoro-1-(furan-2-yl)butane-1,3-dione typically involves the reaction of furan-2-carbaldehyde with difluoroacetic acid in the presence of a base . The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Furan-2-carbaldehyde+Difluoroacetic acid→this compound
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity reagents, advanced reaction vessels, and stringent quality control measures to ensure consistency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
4,4-Difluoro-1-(furan-2-yl)butane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone to corresponding alcohols or other reduced forms.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atoms.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
4,4-Difluoro-1-(furan-2-yl)butane-1,3-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
4,4,4-Trifluoro-1-(2-furyl)-1,3-butanedione: This compound is similar in structure but contains three fluorine atoms instead of two.
4,4-Difluoro-1-phenyl-1,3-butanedione: This compound has a phenyl group instead of a furan ring.
Uniqueness
4,4-Difluoro-1-(furan-2-yl)butane-1,3-dione is unique due to its specific combination of a furan ring and two fluorine atoms, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
4,4-difluoro-1-(furan-2-yl)butane-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O3/c9-8(10)6(12)4-5(11)7-2-1-3-13-7/h1-3,8H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBNCWOLHQIFKHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)CC(=O)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70398926 | |
Record name | 4,4-difluoro-1-(furan-2-yl)butane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70398926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
480438-97-9 | |
Record name | 4,4-difluoro-1-(furan-2-yl)butane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70398926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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